7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. It features a fused ring system composed of a pyrazole ring and a pyrimidine ring. The compound is distinguished by the presence of a chlorine atom at the 7th position and a methyl group at the 3rd position of the pyrazole ring. This unique structure has attracted significant attention due to its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is classified as a heterocyclic compound due to its cyclic structure containing different elements (carbon, nitrogen, and chlorine). It is primarily sourced from synthetic pathways involving various precursors, such as 3-amino-4-chloropyrazole and ethyl acetoacetate, which undergo cyclization reactions under specific conditions .
The synthesis of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves several key steps:
In industrial settings, this synthesis can be scaled up using optimized reaction parameters to enhance yield and purity .
The molecular structure of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine can be represented as follows:
The compound's structural integrity is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy .
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is involved in several chemical reactions:
These reactions are essential for developing new derivatives with enhanced biological activities .
The primary mechanism of action for 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, this compound disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition leads to cell growth arrest and reduced division rates in various cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
The physical and chemical properties are critical for understanding its behavior in biological systems and during synthesis .
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has several notable applications:
Research continues into optimizing this compound's efficacy and specificity for therapeutic applications in oncology .
The pyrazolo[4,3-d]pyrimidine core of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as an adenine bioisostere, enabling competitive binding at the ATP catalytic site of CDK2. Key interactions include:
Table 1: Key Binding Interactions of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine with CDK2
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Leu83 | Halogen bond (Cl) | 3.1 | -2.7 |
Ile10 | Hydrophobic | 3.8 | -1.2 |
Val18 | Hydrophobic | 3.5 | -1.0 |
Asp145 | Electrostatic | 4.2 | -0.9 |
The C3 methyl substitution prevents steric clashes with Phe80—a residue critical for selectivity over CDK1 (where a bulkier gatekeeper residue reduces affinity) [7]. This specificity is evidenced by 25-fold higher inhibition of CDK2/cyclin A2 (IC₅₀: 0.28 μM) versus CDK1/cyclin B (IC₅₀: 7.0 μM) in biochemical assays [1] [6].
Inhibition of CDK2 by 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine disrupts phosphorylation cascades governing G1/S transition:
Table 2: Cell Cycle Phase Distribution After 24-Hour Treatment (10 μM)
Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Pre-G1 Apoptotic (%) |
---|---|---|---|---|
MCF-7 | 55 ± 3.1 | 18 ± 1.8 | 27 ± 2.4 | 12 ± 1.2 |
HCT-116 | 62 ± 2.7 | 15 ± 1.5 | 23 ± 1.9 | 18 ± 1.6 |
Control | 32 ± 2.0 | 35 ± 2.2 | 33 ± 2.1 | 3 ± 0.5 |
Unlike CDK4/6 inhibitors, this compound induces dual-phase arrest: G1 blockade in Rb-proficient cells and G2/M arrest in Rb-deficient models via unreplicated DNA damage checkpoints [3] [7].
Antiproliferative effects of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine show cell-type-specific sensitivity:
Table 3: Cytotoxicity Profile in Cancer Cell Lines
Parameter | HCT-116 (Colorectal) | MCF-7 (Breast) | Normal Fibroblasts (WI-38) |
---|---|---|---|
IC₅₀ (μM) | 1.09 ± 0.05 | 3.38 ± 0.15 | 58.61 |
Caspase-3 Activation | 8-fold | 4-fold | Not detected |
Cyclin E1 Reduction | 75% | 60% | <10% |
HCT-116 sensitivity is further attributed to eEF2 dysregulation: The compound amplifies phosphorylation of eukaryotic elongation factor 2 at Thr56, suppressing oncoprotein synthesis. CRISPR knock-in of CDK2-resistant eEF2 (S595A) reduces compound efficacy by 40% in this lineage [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: